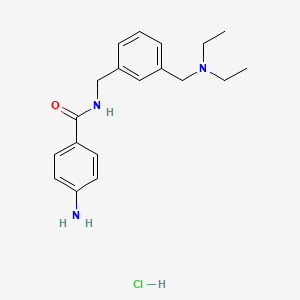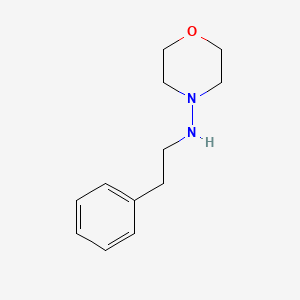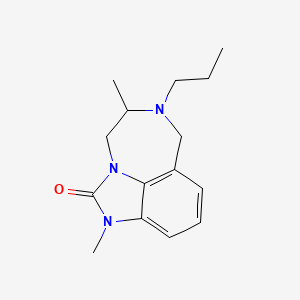
(+-)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of aminobenzophenones followed by cyclocondensation reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture .
Industrial Production Methods
Industrial production of benzodiazepines, including (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis, reducing the reaction time and improving yield. Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions .
化学反応の分析
Types of Reactions
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, N-oxides, and reduced derivatives, each with distinct pharmacological properties .
科学的研究の応用
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
作用機序
The mechanism of action of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its unique binding affinity and selectivity for certain receptor subtypes make it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
136723-02-9 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC名 |
3,11-dimethyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H21N3O/c1-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16(13)3/h5-7,11H,4,8-10H2,1-3H3 |
InChIキー |
QDJGCXRXODAGOI-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



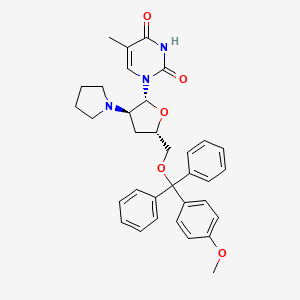

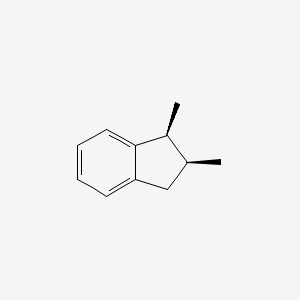

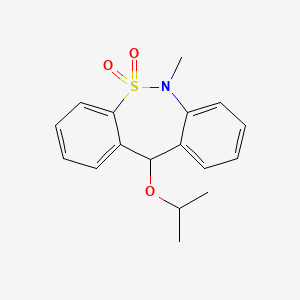



![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
